2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is a chemical compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile typically involves the reaction of 5-chloro-2-methylene-1,3,3-trimethylindoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indoline derivatives and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: This compound is structurally similar but has an aldehyde group instead of a nitrile group.
5-Chloro-2-methylene-1,3,3-trimethylindoline: This compound shares the indoline core structure but lacks the acetonitrile group.
Uniqueness
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H13ClN2 |
---|---|
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
(2E)-2-(5-chloro-1,3,3-trimethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H13ClN2/c1-13(2)10-8-9(14)4-5-11(10)16(3)12(13)6-7-15/h4-6,8H,1-3H3/b12-6+ |
InChI-Schlüssel |
CNWCZUCZBDXFKC-WUXMJOGZSA-N |
Isomerische SMILES |
CC\1(C2=C(C=CC(=C2)Cl)N(/C1=C/C#N)C)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=CC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.